1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
This compound is a pyridazin-3-one derivative . Pyridazin-3-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are considered an attractive synthetic building block for designing and synthesis of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyridazin-3-one ring, a piperazine ring, and a pyridine ring . The exact conformation of the molecule in its active state is not specified in the available resources.Scientific Research Applications
Electrophilic Amination in Organic Synthesis
Research has demonstrated efficient methods for the electrophilic amination of amino acids, leading to the preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process is vital in the synthesis of complex molecules that might include structures similar to the specified compound, showcasing the importance of such reactions in developing new drugs and materials (Jean-Christophe Hannachi et al., 2004).
Functionalized Compounds Containing Pyridazine
Another study focused on the synthesis of functionalized compounds containing the pyridazine moiety, employing 3-aminopyridazines and 3-hydrazinopyridazines as building blocks. This research highlights the versatility of pyridazine derivatives in creating a wide array of functionalized compounds, which could have implications for developing new chemical entities with potential application in various scientific fields (J. Svete, 2005).
Antimicrobial and Antioxidant Activities
Compounds based on pyridine and fused pyridine derivatives have shown significant antimicrobial and antioxidant activities, indicating their potential for therapeutic applications. The study on these novel compounds, including their in silico molecular docking screenings, demonstrates the importance of such derivatives in medicinal chemistry and drug discovery processes (E. M. Flefel et al., 2018).
Central Nervous System (CNS) and Antioxidant Properties
Research into pyridothiazine-1,1-dioxide derivatives has shown promising CNS and antioxidant properties, highlighting the therapeutic potential of such compounds in treating CNS disorders and oxidative stress-related conditions (W. Malinka et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as tyrosine kinases , and produce nitric oxide (NO), a messenger molecule with diverse functions throughout the body .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and influence cell functions such as growth, differentiation, and metabolism.
Biochemical Pathways
For example, some compounds have been found to produce nitric oxide (NO), which mediates tumoricidal and bactericidal actions in macrophages .
Pharmacokinetics
Similar compounds have been found to have good interspecies pharmacokinetic properties .
Result of Action
Similar compounds have been found to produce nitric oxide (no), which mediates tumoricidal and bactericidal actions in macrophages .
Properties
IUPAC Name |
1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-3-17(24)23-11-9-22(10-12-23)16-8-7-15(20-21-16)19-14-6-4-5-13(2)18-14/h4-8H,3,9-12H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDCYWIDOLSCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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